molecular formula C14H19BrClN2O9P B1591440 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt CAS No. 212515-11-2

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

Cat. No.: B1591440
CAS No.: 212515-11-2
M. Wt: 505.64 g/mol
InChI Key: HIFQQHVVHCJEPZ-STHBLVJOSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt plays a crucial role in biochemical reactions as a substrate for phosphatidylinositol phosphate kinases . These enzymes phosphorylate phosphatidylinositol, a key lipid involved in cell signaling pathways. The compound interacts with these kinases, leading to the production of a colored or fluorescent product that can be easily detected and measured . This interaction is essential for studying the activity and regulation of phosphatidylinositol phosphate kinases in various biological contexts .

Cellular Effects

The effects of this compound on cells are primarily observed through its role as a substrate in enzymatic reactions . By serving as a substrate for phosphatidylinositol phosphate kinases, it influences cell signaling pathways that regulate various cellular processes, including gene expression, cellular metabolism, and cell growth . The detection of kinase activity using this compound allows researchers to understand how these enzymes impact cellular functions and contribute to physiological and pathological conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to phosphatidylinositol phosphate kinases . This binding interaction facilitates the phosphorylation of the inositol ring, leading to the generation of a detectable product . The compound’s ability to act as a substrate for these kinases is crucial for studying enzyme kinetics, regulation, and the role of phosphatidylinositol phosphates in cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider . The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the compound can maintain its effectiveness in detecting kinase activity, provided it is stored in a cool, dry place away from light and moisture .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At optimal doses, the compound effectively serves as a substrate for detecting kinase activity without causing adverse effects . At higher doses, there may be potential toxic effects, including skin irritation . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphatidylinositol phosphate metabolism . The compound interacts with phosphatidylinositol phosphate kinases, leading to the phosphorylation of phosphatidylinositol and the production of phosphatidylinositol phosphates . These phosphates play a critical role in cell signaling and membrane dynamics, influencing various cellular processes .

Transport and Distribution

Within cells, this compound is transported and distributed to areas where phosphatidylinositol phosphate kinases are active . The compound’s localization is influenced by the presence of these kinases and their substrates, ensuring that it is available for enzymatic reactions . This targeted distribution is essential for accurate detection and measurement of kinase activity in cellular assays .

Subcellular Localization

The subcellular localization of this compound is primarily within compartments where phosphatidylinositol phosphate kinases are active . This includes the plasma membrane and other membrane-bound organelles involved in cell signaling . The compound’s localization is directed by the presence of targeting signals and post-translational modifications that guide it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt involves several steps. The starting materials typically include 5-bromo-4-chloro-3-indoxyl and myo-inositol-1-phosphate. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is generally carried out under stringent conditions to maintain high purity levels. The process involves large-scale synthesis using automated reactors and purification systems to achieve a product with ≥95.0% purity as determined by HPLC .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of substituted indoxyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases and microbial metabolites. Its dual fluorogenic and chromogenic properties make it versatile for various biochemical assays .

Properties

IUPAC Name

azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFQQHVVHCJEPZ-STHBLVJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClN2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583643
Record name Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212515-11-2
Record name Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 2
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 3
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 4
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 5
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 6
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

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